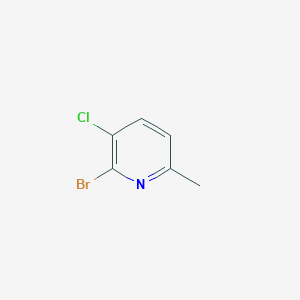

2-Bromo-3-chloro-6-methylpyridine

Description

Contextualization of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a class of organic compounds that are fundamental to the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and specialized materials. nih.govnih.gov The presence of halogen atoms on the pyridine (B92270) ring provides reactive handles for a variety of chemical transformations. These transformations can include nucleophilic aromatic substitution, cross-coupling reactions, and metalation, allowing for the introduction of diverse functional groups. acs.org The position and nature of the halogen substituents significantly influence the reactivity of the pyridine ring, enabling chemists to selectively modify the molecule at specific sites. nih.govnih.gov For instance, the electrophilic halogenation of pyridine itself can be challenging, often requiring harsh conditions, but the presence of activating groups can facilitate these reactions. youtube.com The development of new and selective methods for the halogenation of pyridines remains an active area of research. nih.govnih.gov

Overview of the Academic Significance of 2-Bromo-3-chloro-6-methylpyridine

This compound, with its distinct arrangement of substituents, offers multiple reaction pathways for synthetic chemists. The bromine atom at the 2-position is particularly susceptible to displacement by nucleophiles and participation in various cross-coupling reactions. This reactivity allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, forming the backbone of many larger, more complex molecules.

The academic interest in this compound is evident from its use as a key starting material or intermediate in numerous research studies. Its structural motif is a component of various target molecules in medicinal chemistry and materials science. Researchers have utilized this compound to explore new synthetic methodologies and to build libraries of novel compounds for biological screening.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H5BrClN | nih.govchembk.com |

| Molecular Weight | 206.47 g/mol | nih.gov |

| CAS Number | 1211582-97-6 | nih.gov |

| Canonical SMILES | CC1=NC(=C(C=C1)Cl)Br | nih.gov |

| InChIKey | YEFYRLIRUHFKOW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYRLIRUHFKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856684 | |

| Record name | 2-Bromo-3-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-97-6 | |

| Record name | 2-Bromo-3-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 3 Chloro 6 Methylpyridine and Its Derivatives

Established Synthetic Routes to 2-Bromo-3-chloro-6-methylpyridine Analogues

Established methods for synthesizing substituted pyridines often rely on a foundational understanding of the pyridine (B92270) ring's electronic nature. As an electron-deficient heterocycle, the pyridine ring is generally resistant to electrophilic aromatic substitution, which often necessitates harsh reaction conditions. chemrxiv.orgnih.govnih.gov Consequently, strategies have been developed to overcome this inherent lack of reactivity and to control the position of incoming substituents.

Regioselective Halogenation Approaches to Pyridine Cores

Achieving regioselectivity in the halogenation of pyridine is a formidable challenge. Direct electrophilic halogenation typically requires high temperatures and the use of strong Lewis or Brønsted acids, and can often lead to mixtures of regioisomers. nih.govnih.gov To address this, several more controlled and selective methods have been developed.

One powerful strategy involves the temporary dearomatization of the pyridine ring through a ring-opening, halogenation, and ring-closing sequence. This approach utilizes the Zincke reaction, where a pyridine is converted into a series of polarized alkene intermediates known as Zincke imines. chemrxiv.orgnih.gov These intermediates are no longer electron-deficient and readily undergo electrophilic substitution with reagents like N-halosuccinimides (NCS, NBS, or NIS), leading to highly selective halogenation at the 3-position. chemrxiv.orgnih.gov

Another common approach is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack. It directs electrophilic substitution to the 4-position and facilitates nucleophilic substitution at the 2- and 6-positions. nih.govresearchgate.net For instance, deoxygenative nucleophilic halogenation can be achieved by activating the N-oxide with an electrophile, allowing a halide anion to add to the C2 position, followed by elimination to yield the 2-halo-substituted pyridine. researchgate.net

The choice of solvent can also play a crucial role in directing halogenation. For example, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote highly regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. nih.gov

Table 1: Comparison of Regioselective Halogenation Methods for Pyridine Cores

| Method | Key Reagents/Intermediates | Typical Regioselectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Elemental Halides (Br2, Cl2), Lewis/Brønsted Acids | 3-selective (often with mixtures) | Direct, uses simple reagents. | nih.govnih.gov |

| Zincke Imine Strategy | Zincke salts, N-Halosuccinimides (NBS, NCS) | 3-selective | High regioselectivity, mild conditions for halogenation step. | chemrxiv.orgnih.gov |

| Pyridine N-Oxide Halogenation | N-Oxides, POCl3, SO2Cl2 | 2-selective or 4-selective | Activates the ring for controlled substitution. | nih.govresearchgate.net |

| Directed Ortho-Metalation | Organolithium reagents, Directing Groups | Position directed by a pre-existing functional group. | Excellent control for specific isomers. | nih.gov |

Strategies for Functional Group Introduction and Interconversion on Pyridine Rings

Functional Group Interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another to facilitate a desired synthetic transformation. youtube.com In pyridine chemistry, FGI is essential for accessing substitution patterns that are not directly achievable.

A classic example of FGI is the transformation of a nitro group into various other functionalities. For instance, a nitropyridine can be reduced to an aminopyridine. This amino group can then undergo a Sandmeyer-type reaction, where it is converted into a diazonium salt and subsequently replaced by a halogen (bromo or chloro), a cyano group, or a hydroxyl group. A patented process for the synthesis of 2-methyl-3-bromopyridine exemplifies this, involving the reduction of 2-methyl-3-nitropyridine (B124571) to 2-methyl-3-aminopyridine, followed by a diazotization-bromination sequence. google.com

Ring transformation reactions represent a more complex form of FGI. For example, pyrimidine (B1678525) rings can be converted into pyridine rings through nucleophile-induced rearrangements or hetero Diels-Alder reactions, providing a less conventional but powerful route to highly substituted pyridines. wur.nl

Innovative Synthetic Approaches to this compound

Modern organic synthesis has introduced a host of new reagents and catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. These innovations are highly applicable to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-mediated routes)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For derivatives of this compound, these methods are invaluable. Starting with the dihalogenated pyridine, the bromine and chlorine atoms can be selectively coupled with a variety of partners. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization.

For example, Suzuki coupling can be used to introduce aryl or alkyl groups by reacting the halopyridine with an organoboron reagent. sigmaaldrich.com Similarly, Buchwald-Hartwig amination allows for the introduction of nitrogen-based functionalities, and palladium-catalyzed etherification can link alcohols to the pyridine core. researchgate.net Intramolecular C-H arylation, catalyzed by palladium, offers a direct route to fused heterocyclic systems from appropriately substituted pyridine precursors. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Halopyridine + Organoboron Reagent | C-C (Aryl/Alkyl) | Pd(PPh3)4, Pd(OAc)2/Ligand | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Halopyridine + Amine | C-N | Pd(dba)2 + Buchwald Ligand | nih.gov |

| Heck Coupling | Halopyridine + Alkene | C-C (Alkene) | Pd(OAc)2, P(o-tolyl)3 | nih.gov |

| Sonogashira Coupling | Halopyridine + Terminal Alkyne | C-C (Alkyne) | PdCl2(PPh3)2, CuI | nih.gov |

| C-H Arylation | Aryl Halide + C-H bond on Pyridine | C-C (Aryl) | Pd(OAc)2/Ligand | nih.gov |

Alternative Reagent Chemistries for Halogen Introduction and Exchange

Beyond traditional methods, new reagents have been developed for the introduction and exchange of halogens with greater efficiency and selectivity.

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) , often called the "Turbo Grignard," is a highly effective reagent for performing halogen-magnesium exchange. rsc.org This reagent can selectively swap a halogen (typically iodine or bromine) on an aromatic or heteroaromatic ring for a magnesium-based functional group, even in the presence of other sensitive functional groups. rsc.orgsigmaaldrich.com This newly formed Grignard reagent can then be quenched with an electrophile to introduce a wide range of substituents. Its high reactivity and solubility, conferred by the lithium chloride, make it superior to traditional Grignard reagents. orgsyn.org This method is particularly useful for the regioselective functionalization of already substituted pyridines. sigmaaldrich.com

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a versatile and inexpensive reagent. While widely used in the production of herbicides, it has found numerous applications in organic synthesis. wikipedia.org When complexed with dimethylformamide (DMF), it forms a Vilsmeier-type reagent that can act as a mild and efficient agent for converting alcohols into the corresponding alkyl chlorides. mdma.ch This provides a valuable alternative to harsher reagents like thionyl chloride. TCT also serves as a dehydrating agent and can be used to activate carboxylic acids for various transformations. wikipedia.org Recently, it has been employed in combination with formamide (B127407) as a non-toxic "CN" source for palladium-catalyzed cyanation reactions. chemistryviews.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. researchgate.net Key strategies include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. nih.govacs.org

The development of one-pot, multicomponent reactions is another hallmark of green chemistry, as it reduces the number of separate work-up and purification steps, thereby saving solvents and minimizing waste. researchgate.net Furthermore, there is a strong emphasis on replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, iron-catalyzed cyclization reactions have been developed for pyridine synthesis, offering a cheaper and less toxic alternative to other transition metals. rsc.org While specific green routes to this compound are not extensively documented, the application of these principles—such as developing a one-pot halogenation/functionalization sequence or using catalytic rather than stoichiometric reagents—represents a clear and important direction for future synthetic efforts. nih.govresearchgate.net

Optimization of Synthetic Reaction Parameters for Yield and Selectivity

For the initial reduction of 2-chloro-3-nitro-6-methylpyridine, key parameters to optimize include the choice of reducing agent and catalyst, reaction temperature, and reaction time. While hydrazine (B178648) hydrate (B1144303) with Raney nickel is effective, other reducing systems could be explored to improve yield and minimize side reactions. The temperature must be carefully controlled, as exothermic reactions are common. An initial reaction temperature of around 70°C, followed by a period at room temperature, has been shown to be effective.

The subsequent Sandmeyer reaction is a critical step where optimization can significantly impact the final product yield. The temperature of the diazotization step is crucial; it is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The rate of addition of the sodium nitrite (B80452) solution must also be carefully controlled to prevent side reactions and ensure complete diazotization. The choice and concentration of the copper(I) bromide catalyst also play a vital role in the efficiency of the bromide displacement.

The following table outlines a reported two-step synthesis of this compound from 2-chloro-3-nitro-6-methylpyridine, highlighting the reaction conditions and yields for each step.

| Step | Reactant | Reagents | Solvent | Conditions | Yield |

| 1 | 2-Chloro-3-nitro-6-methylpyridine | Hydrazine hydrate, Raney nickel | Ethanol | 70°C for 10 min, then room temp for 0.5 h | 80.5% |

| 2 | 2-Chloro-6-methyl-3-pyridinamine | aq. NaNO₂, CuBr, HBr | - | - | 60% |

Advanced Purification and Isolation Techniques for Halogenated Pyridines

The purification of the final product, this compound, is essential to remove unreacted starting materials, by-products, and residual catalyst. Given that the target compound is a solid at room temperature, with a melting point in the range of 30-35°C, several advanced purification techniques can be employed.

Crystallization: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be based on the solubility profile of this compound, where it is more soluble at higher temperatures and less soluble at lower temperatures. A suitable solvent system would allow for the selective crystallization of the desired product upon cooling, leaving impurities dissolved in the mother liquor.

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. For the purification of this compound, a silica (B1680970) gel column is typically used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent can be gradually increased to effectively separate the target compound from more polar or less polar impurities. Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing the pure product.

Distillation: For liquid halogenated pyridines, distillation under reduced pressure is a common purification method. While this compound is a solid at room temperature, vacuum distillation could potentially be used if the compound is stable at its boiling point under reduced pressure.

Acid-Base Extraction: The basic nature of the pyridine ring allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the pyridine nitrogen, transferring it to the aqueous phase. The aqueous layer can then be basified to regenerate the free base, which can be extracted back into an organic solvent. This technique is particularly useful for removing non-basic impurities.

The selection of the most appropriate purification technique, or a combination of techniques, will depend on the nature and quantity of the impurities present in the crude product.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 3 Chloro 6 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridine rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity.

Regioselectivity and Chemoselectivity in Nucleophilic Aromatic Substitution (SNAr)

In 2-bromo-3-chloro-6-methylpyridine, the positions most activated towards nucleophilic attack are C2 and C6, being ortho to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom lowers the electron density at these positions, making them more susceptible to attack by nucleophiles. youtube.comchemrxiv.org The methyl group at the C6 position is an electron-donating group, which can slightly reduce the electrophilicity of this position compared to an unsubstituted C6 position.

The primary competition in SNAr reactions on this substrate is between the displacement of the bromide at C2 and the chloride at C3. Generally, in nucleophilic aromatic substitution, the position ortho to the nitrogen (C2) is more reactive than the meta position (C3). youtube.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the ortho or para positions. youtube.com Therefore, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the bromide ion.

Quantum mechanical studies and reactivity models have been developed to predict the regioselectivity of SNAr reactions on substituted heteroaromatics. youtube.comlibretexts.orgrsc.org These models often consider factors such as the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atoms. youtube.comlibretexts.org For dihalopyridines, these calculations generally support the preferential attack at the position that leads to the most stable Meisenheimer intermediate.

Influence of Halogen Identity (Bromine vs. Chlorine) on Substitution Pathways

The nature of the halogen atom significantly influences its ability to act as a leaving group in SNAr reactions. The leaving group ability in SNAr generally follows the order F > Cl > Br > I, which is inverse to their bond strengths with carbon but correlates with their electronegativity. core.ac.uk This trend is because the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex, and a more electronegative halogen can better stabilize the developing negative charge.

Mechanistic Investigations of Competitive Nucleophilic Displacements

Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), provide deeper insights into the competitive nature of nucleophilic displacements. mdpi.com For a molecule like this compound, DFT calculations can be used to model the transition states and intermediates for nucleophilic attack at both the C2 and C3 positions. These calculations typically reveal a lower activation energy for the formation of the Meisenheimer complex at the C2 position, confirming its higher reactivity. mdpi.com

The reaction mechanism can be either a stepwise process, involving a distinct Meisenheimer intermediate, or a concerted SNAr mechanism where bond formation and bond-breaking occur in a single step. nih.gov The nature of the nucleophile, the leaving group, and the solvent can influence which mechanism is operative. For pyridines, concerted mechanisms are often predicted, especially when the leaving group is not fluoride. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions proceed through a different mechanistic pathway than SNAr, leading to distinct reactivity and selectivity patterns.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comwuxiapptec.com The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wuxiapptec.comsavemyexams.com

In contrast to SNAr reactions, the reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl > F, which correlates with the C-X bond dissociation energies. wikipedia.org This is because the rate-determining step is often the oxidative addition, which involves the cleavage of the C-X bond.

For this compound, this reactivity trend implies that the C-Br bond at the 2-position will be significantly more reactive than the C-Cl bond at the 3-position in Suzuki-Miyaura coupling. This allows for regioselective functionalization at the C2 position. By carefully choosing the reaction conditions, such as the palladium catalyst, ligand, base, and solvent, it is possible to achieve high yields of the 2-substituted product while leaving the C3-chloro group intact for potential further transformations. wikipedia.orgacs.org

Below is a representative table of conditions that could be employed for the Suzuki-Miyaura coupling of a similar substrate, 2-bromopyridine, with various arylboronic acids. researchgate.net

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | High |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions of bromopyridines. Specific yields for this compound would require experimental data.

Heck Coupling Reactions and Stereochemical Control

The Heck reaction is another important palladium-catalyzed process that forms a C-C bond by coupling an organic halide with an alkene. beilstein-journals.orgtcichemicals.com The mechanism is similar to the Suzuki-Miyaura reaction in that it involves an oxidative addition of the palladium catalyst to the C-X bond. nih.gov Consequently, the reactivity of the halogens follows the same trend (I > Br > Cl), making the C-Br bond at the 2-position of this compound the preferred site of reaction.

A key feature of the Heck reaction is its stereoselectivity. The reaction typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-elimination of a palladium hydride species. This generally results in the formation of the trans-substituted alkene as the major product. beilstein-journals.org The stereochemical outcome can be influenced by the choice of catalyst, ligands, and reaction conditions. For intramolecular Heck reactions, the stereoselectivity can be even more pronounced. nih.gov

The table below illustrates typical components used in Heck reactions.

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ tcichemicals.com |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP tcichemicals.com |

| Base | Et₃N, K₂CO₃, NaOAc tcichemicals.com |

| Alkene | Styrene (B11656), methyl acrylate (B77674), acrylonitrile |

Negishi and Stille Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful methods for forming carbon-carbon bonds. In the case of this compound, the difference in reactivity between the C-Br and C-Cl bonds allows for selective transformations. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling preferential coupling at the C2 position.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Current time information in Denbighshire, GB. The reaction with this compound is expected to proceed selectively at the C2 position. A variety of organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides, can be employed, providing access to a wide range of 2-substituted-3-chloro-6-methylpyridines. The general mechanism involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Stille Coupling: The Stille reaction couples an organic halide with an organostannane reagent, also catalyzed by palladium. cymitquimica.comgoogle.com Similar to the Negishi coupling, the reaction with this compound would selectively occur at the C2-bromo position. Stannanes are stable and tolerate a broad range of functional groups, though their toxicity is a notable drawback. cymitquimica.com The catalytic cycle is analogous to other palladium-catalyzed cross-couplings. google.com Additives like copper(I) iodide (CuI) can accelerate the reaction, potentially by facilitating the transmetalation step.

The following table presents plausible conditions for the selective cross-coupling at the C2 position, based on established methods for similar heteroaryl halides.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature | Plausible Product |

| Negishi | R-ZnBr | Pd(OAc)₂ / CPhos | THF | Room Temp. | 2-R-3-chloro-6-methylpyridine |

| Stille | R-Sn(n-Bu)₃ | Pd(PPh₃)₄ / CuI | Toluene | 80-100 °C | 2-R-3-chloro-6-methylpyridine |

This interactive table is based on data for analogous reactions. Current time information in Denbighshire, GB.google.com

Catalytic Systems and Ligand Design for Enhanced Efficiency

The efficiency of cross-coupling reactions on electron-deficient substrates like this compound is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand.

Catalyst Precursors: Both Pd(0) sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Pd(II) sources, like palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to Pd(0), are commonly used.

Ligand Design: The development of specialized ligands has been instrumental in expanding the scope and efficiency of cross-coupling reactions. For challenging substrates like halopyridines, electron-rich and sterically bulky phosphine (B1218219) ligands are often required.

Buchwald-type biarylphosphines: Ligands such as SPhos, XPhos, and the specially designed CPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center. CPhos, for instance, has been shown to be particularly effective in suppressing undesired side reactions like β-hydride elimination in the Negishi coupling of secondary alkylzinc halides with aryl bromides.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. They have emerged as powerful ligands for cross-coupling reactions, often exhibiting high activity for the coupling of aryl chlorides.

| Catalyst/Ligand System | Typical Substrate | Key Advantage | Reference |

| Pd(OAc)₂ / SPhos | Aryl/Heteroaryl Bromides & Chlorides | High activity, broad substrate scope. | |

| Pd₂(dba)₃ / XPhos | Aryl/Heteroaryl Bromides & Chlorides | Thermally stable, effective for difficult couplings. | |

| Pd(OAc)₂ / CPhos | Secondary Alkylzinc Halides + Aryl Bromides | Suppresses β-hydride elimination. | |

| Pd-NHC Complexes | Aryl/Heteroaryl Chlorides | High activity for less reactive C-Cl bonds. |

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. The reaction requires harsh conditions, and the electrophile is directed to the C3 and C5 positions (meta-substitution).

In this compound, the substituents further modulate this reactivity:

Nitrogen Atom: Strongly deactivating, directs meta (to C3 and C5).

Bromo (C2) and Chloro (C3) Groups: These are deactivating via induction but are ortho- and para-directing through resonance.

Methyl Group (C6): This is an activating group and is ortho- and para-directing.

Considering these competing influences, the C5 position is the most probable site for electrophilic attack. It is meta to the deactivating nitrogen atom and para to the C2-bromo substituent, while also being meta to the C3-chloro group. The C4 position is sterically hindered and electronically deactivated by the adjacent chloro group and the nitrogen atom. Therefore, reactions like nitration or halogenation would be expected to yield the 5-substituted product, albeit likely requiring forcing conditions.

Transformations Involving the Methyl Group (e.g., Side-Chain Functionalization)

The methyl group at the C6 position offers a distinct reactive site. While often serving as a simple blocking or tuning group, it can be functionalized. A patent for the synthesis of indazolone derivatives describes a procedure starting from 3-amino-2-bromo-6-picoline, which is then converted to this compound via a Sandmeyer-type reaction. This highlights that the methyl group is often incorporated in the initial building block.

The methyl group on a pyridine ring exhibits reactivity similar to a benzylic methyl group and can undergo radical-initiated reactions. For instance, side-chain halogenation can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This would produce 2-bromo-3-chloro-6-(bromomethyl)pyridine, a valuable intermediate for further nucleophilic substitution reactions.

Exploration of Other Reactive Pathways (e.g., Radical Reactions, Cycloadditions)

Beyond the primary pathways of cross-coupling and substitution, other transformations can be envisaged for this compound.

Radical Reactions: As mentioned, the methyl group is susceptible to radical halogenation. Additionally, under specific conditions, radical substitution could potentially occur on the pyridine ring itself, although this is less common than ionic pathways.

Cycloadditions: Pyridine and its derivatives are generally poor partners in cycloaddition reactions like the Diels-Alder reaction because the aromatic stabilization energy would be lost. The electron-deficient nature of the ring makes it a poor diene. While activation of the ring, for example through N-oxidation, can facilitate cycloaddition, such reactions are not a common pathway for simple halopyridines under standard conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Chloro 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Comprehensive ¹H NMR Spectral Analysis and Proton Chemical Shift Assignments

The ¹H NMR spectrum of 2-bromo-3-chloro-6-methylpyridine is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine substituents and the electron-donating nature of the methyl group.

The aromatic region is expected to show two doublets, corresponding to the protons at the C-4 and C-5 positions of the pyridine (B92270) ring. The proton at C-5 is anticipated to appear at a lower field (higher ppm) compared to the proton at C-4 due to the deshielding effects of the adjacent halogen atoms. The methyl protons at the C-6 position will present as a singlet in a more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.35 | d |

| H-5 | 7.78 | d |

| CH₃ | 2.55 | s |

Note: Data is based on predicted values and may vary from experimental results.

¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The positions of these signals are dictated by the nature of the substituents on the pyridine ring.

The carbon atom attached to the bromine (C-2) and the carbon atom attached to the chlorine (C-3) are expected to be significantly deshielded and thus appear at lower fields. The carbon of the methyl group will be the most shielded and will appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 142.5 |

| C-3 | 133.0 |

| C-4 | 127.8 |

| C-5 | 139.5 |

| C-6 | 159.8 |

| CH₃ | 24.1 |

Note: Data is based on predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of H-4 and H-5 would be expected, confirming their vicinal relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C-4, C-5, and the methyl group by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the substitution pattern. For instance, correlations between the methyl protons and C-6 and C-5 would be expected. Similarly, the H-4 proton should show correlations to C-2, C-3, and C-6, while the H-5 proton would likely show correlations to C-3 and C-6.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Elucidation of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its specific functional groups.

C-H vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would appear in the ranges of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

C-Br and C-Cl vibrations: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-Cl stretching vibration is generally found in the 600-800 cm⁻¹ range. In the Raman spectrum of the isomer 3-bromo-2-chloro-6-methylpyridine, a band is observed that can be attributed to these halogen-carbon stretches. researchgate.net

C-N and C=C vibrations: The stretching vibrations of the C-N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Analysis of Pyridine Ring Vibrational Modes

The vibrational modes of the pyridine ring are complex and are influenced by the nature and position of the substituents. mdpi.comchemicalbook.comchemicalbook.com The substitution with bromine, chlorine, and a methyl group will cause shifts in the characteristic ring breathing and trigonal ring breathing modes.

Ring Breathing Mode: This mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is typically a strong band in the Raman spectrum. For pyridine itself, this vibration occurs at around 992 cm⁻¹. The substitution pattern in this compound is expected to shift this frequency.

Trigonal Ring Breathing Mode: This mode, involving the trigonal deformation of the ring, is also sensitive to substitution.

In-plane and Out-of-plane Bending Modes: The various in-plane and out-of-plane C-H and ring bending vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule. The presence of electron-donating and electron-withdrawing substituents can significantly impact the wavenumbers and intensities of these modes. mdpi.com

A comparative analysis with the FT-IR spectrum of the isomer 3-bromo-2-chloro-6-methylpyridine, which shows melt (liquid) technique data, can provide further insights into the expected vibrational frequencies. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio of its ions.

Electron Impact (EI) mass spectrometry of this compound induces reproducible fragmentation, yielding a unique fingerprint that confirms its structure. The presence of two different halogen atoms, bromine (isotopes 79Br and 81Br with ~1:1 natural abundance) and chlorine (isotopes 35Cl and 37Cl with ~3:1 natural abundance), results in a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments. docbrown.info

The molecular ion peak (M+•) for C₆H₅79Br35ClN would appear at an m/z of 204. Subsequent peaks in the molecular ion cluster would be observed at M+2 and M+4. The relative intensities of these peaks can be predicted based on the isotopic abundances, resulting in a distinctive pattern that signals the presence of one bromine and one chlorine atom. docbrown.info

Key fragmentation pathways for halogenated pyridines typically involve the loss of the halogen atoms or other small molecules. For this compound, expected fragmentation includes:

Loss of a bromine radical (•Br): This is often a favorable fragmentation pathway due to the relative weakness of the C-Br bond. This would result in an ion at m/z 125/127.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 170/172.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a fragment at m/z 190/192/194.

Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine rings, leading to the formation of a five-membered ring fragment. miamioh.edu

The analysis of these fragments and their isotopic distributions provides conclusive evidence for the positions of the bromo, chloro, and methyl substituents on the pyridine ring.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

| [C₆H₅BrClN]+• | Molecular Ion | 204 / 206 / 208 |

| [C₆H₅ClN]+• | Loss of Bromine radical (•Br) | 126 / 128 |

| [C₆H₅BrN]+• | Loss of Chlorine radical (•Cl) | 170 / 172 |

| [C₅H₂BrClN]+• | Loss of Methyl radical (•CH₃) | 190 / 192 / 194 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. This technique distinguishes between compounds that may have the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₆H₅BrClN, based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is 204.92939 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 2: Exact Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₅BrClN | nih.gov |

| Calculated Monoisotopic Mass | 204.92939 Da | nih.gov |

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure

While a specific crystal structure determination for this compound is not publicly available in the searched literature, analysis of closely related compounds provides significant insight into its expected solid-state structure. For instance, the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine has been reported. researchgate.net In this analogue, the pyridine ring forms the core structure, with the substituents defining the molecular geometry. In the crystal lattice of this related molecule, molecules are linked by hydrogen bonds. researchgate.net

For this compound, X-ray diffraction would be expected to reveal a planar pyridine ring. The precise bond lengths and angles between the carbon, nitrogen, bromine, and chlorine atoms, as well as the intermolecular packing forces in the crystal lattice, could be definitively determined. Such a study would provide the ultimate confirmation of the connectivity and three-dimensional structure of the molecule in the solid phase.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

The analysis of this compound is greatly enhanced by coupling chromatographic separation techniques with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a highly suitable technique for the analysis of this compound. The compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column's stationary phase. Upon elution from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing the mass spectrum for identification as described in section 4.3.1. This method is routinely used for the separation and identification of halogenated pyridine derivatives. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For mixtures that are not amenable to GC analysis, LC-MS provides a powerful alternative. The compound would be separated via high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column. umb.edu The eluent from the LC column is then directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds. umb.edu LC-MS is particularly valuable for the analysis of halogenated organic compounds in complex matrices, such as environmental or biological samples. umb.edu

Both GC-MS and LC-MS provide a two-dimensional confirmation of the compound's identity, based on both its chromatographic retention time and its mass spectral data, making these coupled techniques essential for its accurate and sensitive detection.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chloro 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. For a molecule like 2-bromo-3-chloro-6-methylpyridine, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electrons and the energies of the molecular orbitals. This information is crucial for understanding the molecule's reactivity and spectroscopic properties. However, specific studies detailing these parameters for this compound are not currently available in the literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations can be used to determine the energetic profiles of chemical reactions involving this compound, including the energies of reactants, products, and intermediates.

A key application of ab initio calculations is the determination of transition state structures and their corresponding energies. This information is vital for understanding reaction mechanisms and calculating reaction rates. To date, no such detailed energetic profiles or transition state analyses for reactions involving this specific compound have been reported.

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Additionally, understanding the charge distribution within the this compound molecule would reveal the locations of electron-rich and electron-deficient regions, which dictates how it interacts with other molecules. This is typically visualized through electrostatic potential maps. While these analyses are standard in computational studies, they have not been specifically published for the title compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations could be used to explore its conformational space, although significant conformational flexibility is not expected. More importantly, MD simulations can provide insights into its interactions with solvents and other molecules in a condensed phase, which is crucial for understanding its behavior in realistic chemical environments. There is currently no available research detailing MD simulations performed on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic properties. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted.

These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. The absence of published computational studies on this compound means that such predictive spectroscopic data is not available to researchers.

Modeling of Reaction Mechanisms and Kinetics

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways and the associated energy barriers. This information is critical for optimizing reaction conditions and designing new synthetic routes. The kinetics of these reactions can also be estimated using transition state theory. As with the other areas of computational analysis, specific models for the reaction mechanisms and kinetics of this compound have not been detailed in the scientific literature.

General computational studies on substituted pyridines exist, offering insights into how different functional groups influence the electronic properties and reaction mechanisms of the pyridine (B92270) ring. For instance, research on other substituted pyridines has utilized Density Functional Theory (DFT) to predict sites susceptible to nucleophilic or electrophilic attack and to elucidate reaction pathways. researchgate.netnih.gov These computational approaches are valuable tools in understanding the reactivity of this class of compounds. However, in the absence of specific theoretical investigations for this compound, a detailed discussion and data presentation on its computational reactivity and selectivity prediction cannot be provided at this time.

Further theoretical studies would be necessary to generate the specific computational data required to populate the requested tables and provide a thorough analysis for this compound. Such research would likely involve quantum chemical calculations to determine key electronic and structural parameters, which would in turn allow for predictions of its behavior in chemical reactions.

Applications of 2 Bromo 3 Chloro 6 Methylpyridine in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Building Block for Complex Heterocyclic Systems

Halogenated pyridines are indispensable in modern chemical research for constructing complex molecular frameworks. The presence of both bromine and chlorine atoms on the pyridine (B92270) ring of 2-bromo-3-chloro-6-methylpyridine provides orthogonal reactivity, allowing for selective functionalization. These halogen substituents act as reactive sites for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental for constructing intricate molecular architectures from simpler precursors.

The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective reactions. This feature is particularly valuable in the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and material sciences. bohrium.com For instance, the bromine atom can be selectively targeted in palladium-catalyzed reactions like Suzuki or Stille couplings, leaving the chlorine atom intact for subsequent transformations. This stepwise approach provides access to a diverse range of substituted pyridines, which can then be cyclized to form fused ring systems such as pyrido-furans and pyrido-pyrroles. ias.ac.in The ability to control the reaction sequence is crucial for the regioselective synthesis of these complex heterocyclic structures. Multicomponent reactions (MCRs) further expand the utility of this building block by enabling the rapid assembly of complex molecules in a single step. bohrium.comwindows.net

| Reaction Type | Description | Resulting Structures |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the bromopyridine with a boronic acid. | Aryl- or heteroaryl-substituted pyridines. |

| Stille Coupling | Palladium-catalyzed cross-coupling with an organotin compound. | Substituted pyridines with new C-C bonds. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds. | Aminated pyridine derivatives. |

| Nucleophilic Aromatic Substitution | Displacement of the halogen atoms by nucleophiles. | Introduction of various functional groups. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants to build complex molecules. | Diverse and complex heterocyclic scaffolds. bohrium.comwindows.net |

Precursor in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals (as synthetic intermediates)

The pyridine scaffold is a common motif in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. this compound serves as a key intermediate in the synthesis of these vital compounds. innospk.com Its utility lies in the ability to introduce various functional groups onto the pyridine ring, which can modulate the biological activity of the final product. pipzine-chem.com

In the pharmaceutical industry, this compound is a precursor for the synthesis of active pharmaceutical ingredients (APIs). innospk.com For example, it can be used to create molecules with antibacterial, anti-inflammatory, and anti-cancer properties. pipzine-chem.comchemimpex.com The halogen atoms provide handles for the attachment of different pharmacophores, allowing for the fine-tuning of the drug's efficacy and selectivity. pipzine-chem.com

Similarly, in the agrochemical sector, this compound is a crucial intermediate for developing modern pesticides, including insecticides, fungicides, and herbicides. innospk.comchemimpex.com The bromine and chlorine substituents enhance its reactivity, allowing for its seamless integration into the molecular structures of advanced agrochemicals. innospk.com This contributes to the development of targeted and effective crop protection agents that can improve agricultural yields. innospk.comchemimpex.com A derivative, 2-bromo-3-hydroxy-6-methylpyridine, is a component of Nikkomycin Z, a potent fungicide and insecticide. researchgate.net

| Sector | Application | Examples of Target Molecules |

| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs). innospk.com | Antibacterial agents, pipzine-chem.com Anti-inflammatory drugs, chemimpex.com Anti-cancer drugs. chemimpex.com |

| Agrochemicals | Development of crop protection agents. innospk.comchemimpex.com | Insecticides, researchgate.net Fungicides, chemimpex.comresearchgate.net Herbicides. chemimpex.com |

Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordinating atom for metal centers. This property, combined with the reactive halogen sites, allows for the synthesis of novel ligands for catalysis. nih.gov These ligands can be designed to create specific coordination environments around a metal, influencing the catalyst's activity, selectivity, and stability.

For instance, this compound can be a precursor for the synthesis of pincer-type ligands. nih.gov These are tridentate ligands that bind to a metal in a meridional fashion, creating a highly stable complex. The substituents on the pyridine ring can be modified to tune the steric and electronic properties of the resulting catalyst. Such catalysts find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroborations. rsc.orgresearchgate.net The development of heteroleptic palladium catalysts, where multiple different ligands are coordinated to the metal center, has also been an area of active research. acs.orgacs.org

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry. pipzine-chem.com By incorporating this pyridine derivative into polymer chains, it is possible to create materials with enhanced properties. For example, the pyridine unit can improve the thermal stability, chemical resistance, and durability of polymers. sigmaaldrich.com

Furthermore, the electronic properties of the pyridine ring make it a candidate for the development of functional materials such as organic semiconductors and materials for organic light-emitting diodes (OLEDs). acrospharmatech.comnih.govrsc.org The ability to functionalize the pyridine ring through its halogen atoms allows for the tuning of its electronic and optical properties, which is crucial for these applications. pipzine-chem.com The synthesis of novel halogen ring-substituted phenylcyanoacrylates and their copolymerization with styrene (B11656) has been explored for creating new polymeric materials. researchgate.net

| Field | Potential Application | Resulting Properties |

| Polymer Chemistry | Incorporation into polymer backbones. pipzine-chem.com | Enhanced thermal stability, chemical resistance, durability. sigmaaldrich.com |

| Materials Science | Synthesis of organic semiconductors. acrospharmatech.comnih.govrsc.org | Tunable electronic properties. pipzine-chem.com |

| Optoelectronics | Development of materials for OLEDs. acrospharmatech.com | Tailorable optical and electronic characteristics. pipzine-chem.com |

Utilization in Chemical Probe Design and Functional Molecule Construction

Chemical probes are small molecules used to study biological systems. The development of selective and potent chemical probes is crucial for understanding disease pathways and for drug discovery. Halogenated pyridines can serve as scaffolds for the design of such probes. The synthesis of a bromine-substituted (chloromethyl)pyridine has been reported as a precursor for the immobilization of biomimetic metal ion chelates, which can be considered functional molecules. mdpi.com

The reactivity of the bromine and chlorine atoms in this compound allows for the systematic modification of the molecule to optimize its binding to a biological target. The synthesis of bioactive molecules through multicomponent reactions is a powerful strategy in this regard. mdpi.combohrium.com By varying the substituents, it is possible to create a library of compounds for screening and to develop structure-activity relationships. This iterative process is essential for the design of potent and selective chemical probes and other functional molecules with specific biological activities.

Future Research Directions and Emerging Perspectives for 2 Bromo 3 Chloro 6 Methylpyridine

Exploration of Undiscovered Reactivity and Transformative Pathways

The reactivity of 2-bromo-3-chloro-6-methylpyridine is largely dictated by its two distinct halogen substituents. The bromine at the 2-position and chlorine at the 3-position offer differential reactivity, which can be exploited for selective functionalization. Future research will likely focus on uncovering more nuanced and transformative reaction pathways beyond standard cross-coupling reactions.

Key areas for exploration include:

Selective C-H Activation: While the halogen atoms are the most reactive sites, direct functionalization of the C-H bonds at positions 4 and 5 offers a more atom-economical approach to diversification. Developing catalytic systems that can selectively activate these positions without disturbing the halo-substituents is a significant, yet rewarding, challenge.

Advanced Cross-Coupling Methodologies: While Suzuki and other palladium-catalyzed couplings are common, there is room to explore novel coupling partners and catalytic systems. For instance, photoredox or dual-catalysis systems could enable previously inaccessible transformations under milder conditions.

Transformations via Organometallic Intermediates: The generation of organometallic intermediates, such as through Br/Li exchange, opens up a plethora of possibilities for introducing a wide range of electrophiles. rsc.org Research into the selective formation and trapping of these intermediates at either the bromo or chloro position will be crucial.

Ring-Based Transformations: Investigations into reactions that involve the pyridine (B92270) nitrogen, such as N-oxidation or the formation of pyridinium (B92312) ylides, could lead to novel heterocyclic scaffolds. organic-chemistry.org The electronic influence of the halogen and methyl groups on the reactivity of the nitrogen atom is an area ripe for systematic study. researchgate.net

Development of Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules is paramount in medicinal chemistry. Currently, the literature lacks specific methods for the enantioselective or diastereoselective synthesis of derivatives starting from this compound. This represents a significant and valuable area for future research. The development of synthetic protocols that can introduce chirality is essential for unlocking the full potential of this scaffold in creating new therapeutic agents.

Future efforts in this domain will likely concentrate on:

Asymmetric Catalysis: Designing chiral ligands for transition metal catalysts that can effect enantioselective cross-coupling reactions at one of the halogen positions.

Chiral Auxiliaries: Employing chiral auxiliaries to direct the diastereoselective functionalization of the pyridine core.

Stereoselective Functionalization of Derivatives: Developing methods to asymmetrically modify derivatives of this compound, for example, the stereoselective reduction of a ketone introduced at one of the functionalized positions.

Success in this area would provide access to a new library of chiral, highly functionalized pyridine derivatives for screening in drug discovery programs.

Integration into Flow Chemistry and Microreactor Technologies

The adoption of flow chemistry and microreactor technologies offers substantial advantages for the synthesis and manipulation of halogenated pyridines. capes.gov.br These technologies provide enhanced control over reaction parameters, improve safety, and facilitate scalability. diamond.ac.ukwur.nl For a compound like this compound, whose reactions (e.g., using organolithium reagents) can be highly exothermic and difficult to control on a large scale, flow chemistry presents an ideal solution. rsc.org

The integration of these technologies can be envisioned in several ways:

Safer Synthesis: Performing hazardous reactions, such as nitration or lithiation, in microreactors minimizes the volume of dangerous intermediates at any given time, drastically improving operational safety. rsc.org

Improved Yield and Selectivity: The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, reducing the formation of byproducts. organic-chemistry.orgtechnologynetworks.com

High-Throughput Screening: Automated flow chemistry systems can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new derivatives and optimal synthetic routes.

| Technology Benefit | Application to this compound |

| Enhanced Safety | Control of exothermic reactions like lithiation and nitration. |

| Precise Control | Optimization of temperature and residence time for selective cross-coupling. organic-chemistry.org |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production. diamond.ac.uk |

| Process Intensification | Reduction of reactor size, solvent volume, and waste generation. wur.nl |

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. jocpr.com The use of methods like Density Functional Theory (DFT) can accelerate the design of next-generation derivatives of this compound with tailored properties. nih.govmdpi.com

Future computational studies could focus on:

Predicting Reactivity: Calculating parameters such as bond dissociation energies, atomic charges, and frontier molecular orbital energies (HOMO-LUMO) to predict the most likely sites for electrophilic or nucleophilic attack and to understand reaction mechanisms. jocpr.comnih.gov

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them for desired properties, such as binding affinity to a biological target or specific electronic properties for materials science applications.

Designing Novel Catalysts: Modeling the interaction of the pyridine scaffold with various catalysts to design more efficient and selective systems for its transformation.

These in silico approaches can significantly reduce the experimental effort required to develop new compounds, making the discovery process more efficient and cost-effective.

Sustainable Synthesis Methodologies and Catalytic Innovations

The principles of green chemistry are increasingly important in modern organic synthesis. Future research will undoubtedly focus on developing more sustainable methods for the synthesis and derivatization of this compound.

Key areas of innovation include:

Heterogeneous Catalysis: Developing robust, recyclable solid-supported catalysts to replace homogeneous systems, simplifying product purification and reducing metal waste. The use of catalysts like titanium silicalite (TS-1) in packed-bed microreactors for transformations such as N-oxidation is a promising direction. organic-chemistry.org

Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, using hydrogen peroxide as a clean oxidant or employing water or bio-based solvents. organic-chemistry.org

Energy-Efficient Methodologies: Exploring photochemical, electrochemical, or microwave-assisted syntheses to reduce energy consumption and potentially access novel reaction pathways. technologynetworks.comnih.govcatalyticinnovations.com

Biocatalysis: Investigating the use of enzymes to perform selective transformations on the pyridine ring or its substituents, offering high selectivity under mild conditions.

These innovations will not only reduce the environmental footprint associated with this chemistry but may also lead to the discovery of more efficient and selective synthetic routes. youtube.com

Novel Applications in Medicinal Chemistry and Materials Science Beyond Current Scope

While substituted pyridines are well-established pharmacophores and materials components, the specific substitution pattern of this compound offers unique opportunities for fine-tuning molecular properties. researchgate.net Future research is expected to leverage this scaffold to create novel molecules with advanced applications.

In Medicinal Chemistry: The scaffold could serve as a starting point for a variety of therapeutic agents. Its derivatives could be designed as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or agents targeting protein-protein interactions. The di-halogenated pattern allows for precise, vectorially-defined diversification to probe the binding pockets of biological targets. Derivatives of the related 3-hydroxypyridine (B118123) are known to act as PDE4 inhibitors, suggesting a potential avenue for developing treatments for cardiovascular and inflammatory diseases. nih.govresearchgate.net

In Materials Science: The electronic properties of the pyridine ring, modulated by the electron-withdrawing halogens and the electron-donating methyl group, make its derivatives attractive for materials science. Potential applications include:

Organic Electronics: As components in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).

Nonlinear Optical (NLO) Materials: The inherent asymmetry and polarizability of these derivatives could lead to materials with significant NLO properties. researchgate.net

Advanced Ligands: Serving as specialized ligands for creating metal complexes with unique catalytic or magnetic properties, such as Extended Metal Atom Chains (EMACs). georgiasouthern.edu

By exploring these avenues, researchers can move beyond the current use of this compound as a simple intermediate and establish it as a key building block for the next generation of functional molecules and materials.

Q & A

Basic Question: How can researchers optimize the synthesis of 2-Bromo-3-chloro-6-methylpyridine to improve yield and purity?

Methodological Answer:

Synthesis optimization involves selecting appropriate halogenation and methylation strategies. For example, nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing bromo and chloro substituents, as demonstrated in the synthesis of related pyridine derivatives using catalysts like [(p-cymene)RuCl₂] . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize side products. Analytical techniques like high-resolution NMR and HPLC should be employed to monitor intermediate purity . For methyl group introduction, directed ortho-metalation (DoM) using lithium diisopropylamide (LIDA) can enhance regioselectivity .

Basic Question: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, Br) show distinct splitting patterns .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (206.47 g/mol) and isotopic patterns from bromine/chlorine .

- X-ray Crystallography: Single-crystal XRD resolves structural ambiguities. Software like SHELX refines bond lengths and angles, with reported deviations < 0.02 Å for similar pyridines .

- HPLC-PDA: Reversed-phase chromatography with UV detection (λ ~260 nm) quantifies purity (>98%) and detects halogenated byproducts .

Advanced Question: How should researchers select density functional theory (DFT) functionals to model the electronic properties of this compound?

Methodological Answer:

Hybrid functionals like B3-LYP or B3-PW91 are recommended for balancing accuracy and computational cost. Becke’s three-parameter exchange functional (B3) combined with Lee-Yang-Parr (LYP) correlation corrections accurately predicts ionization potentials and electron affinities for halogenated aromatics, with average errors <3 kcal/mol . Basis sets such as 6-311G(d,p) capture polarization effects from heavy atoms (Br, Cl). For vibrational frequency analysis, scaling factors (0.967–0.985) must be applied to harmonic frequencies to match experimental IR/Raman data .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

Heavy atoms (Br, Cl) cause absorption errors and anisotropic displacement, requiring synchrotron radiation or Mo-Kα sources for high-resolution data. The WinGX suite integrates SHELXL for refining disordered methyl groups, with Hirshfeld surface analysis resolving close-packing interactions . Twinning, common in halogenated pyridines, is managed using the TwinRotMat algorithm in PLATON. For example, a 2025 study resolved a 38° twin axis in 2-Bromo-6-methylpyridine using this approach .

Advanced Question: How can discrepancies between experimental and computational data (e.g., bond lengths, reaction energetics) be systematically analyzed?

Methodological Answer:

Contradictions often stem from approximations in computational models or experimental artifacts. For bond length disagreements:

- DFT Limitations: Gradient-corrected functionals underestimate steric repulsion in crowded substituents. Compare results with MP2 or CCSD(T) benchmarks .

- Experimental Artifacts: Thermal motion in XRD (e.g., high ADP values for Br) distorts bond lengths. Use low-temperature (100 K) datasets .

- Statistical Validation: Apply Bland-Altman plots or χ² tests to quantify systematic errors. A 2021 study resolved contradictions in pyridine isomerization energetics by re-evaluating solvent effects in DFT .

Advanced Question: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Methodological Answer:

- Directing Groups: Install temporary directing groups (e.g., pyridine N-oxide) to steer electrophilic substitution to the 4-position .

- Protection-Deprotection: Protect the methyl group with TMSCl during bromination to prevent undesired side reactions .

- Computational Guidance: Pre-screen reaction pathways using DFT transition-state modeling. For example, B3-LYP/6-31G(d) accurately predicted the activation energy for Cl → Br substitution in a 2024 study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.